molecular formula C6H7N3O3 B1357528 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid CAS No. 1006484-34-9

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1357528
CAS No.: 1006484-34-9
M. Wt: 169.14 g/mol
InChI Key: IWRZMDGLBLDHNZ-UHFFFAOYSA-N
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Description

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based organic molecule. It is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at position 4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7N3O3 . Detailed structural analysis can be found in various research articles .

Scientific Research Applications

Synthesis Improvement

1H-pyrazole-4-carboxylic acid, a derivative of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid, has been synthesized with an improved yield of 97.1% from ethyl cyanoacetate and triethyl orthoformate. This method enhances the efficiency of producing pyrazole derivatives (Dong, 2011).

Functionalization Reactions

1H-pyrazole-3-carboxylic acid, a related compound, has been functionalized to produce various derivatives. These functionalization reactions involve the use of acid chlorides, aminophenols, and hydroxylamines, leading to a range of carboxamides and carboxylate derivatives (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).

Catalytic Applications

Novel nano organocatalysts with urea moiety have been synthesized using 2-carbamoylhydrazine-1-sulfonic acid, related to this compound. These catalysts are used in the synthesis of various organic compounds, demonstrating potential industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Crystallographic and Spectral Studies

Pyrazole-4-carboxylic acid derivatives have been subjected to extensive crystallographic and spectral studies, providing insights into their molecular structure and properties. Such research aids in understanding the chemical behavior of these compounds (Viveka et al., 2016).

Synthesis of Novel Compounds

Research has focused on synthesizing new ligands based on 1H-pyrazole-3(5)-carboxylic acids. These novel compounds have potential applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

Electrochemiluminescence Applications

Pyrazolecarboxylic metal organic frameworks have shown highly intense electrochemiluminescence (ECL), indicating potential in analytical and sensing applications (Feng et al., 2016).

Safety and Hazards

The safety and hazards associated with 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid are not explicitly mentioned in the available literature .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with metal ions, forming metal-organic frameworks that exhibit unique properties

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins within cells, leading to changes in cellular behavior and function . These effects are essential for understanding how this compound can be used in therapeutic applications and other areas of research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, the compound can alter gene expression, leading to changes in cellular behavior and function. Understanding these molecular mechanisms is crucial for developing new therapeutic strategies and other applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the appropriate therapeutic window and ensuring the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these metabolic pathways is essential for developing new therapeutic strategies and other applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical analysis. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical analysis. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its activity and function within cells and developing new therapeutic strategies.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-5(10)3-9-2-4(1-8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRZMDGLBLDHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599144
Record name 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006484-34-9
Record name 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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